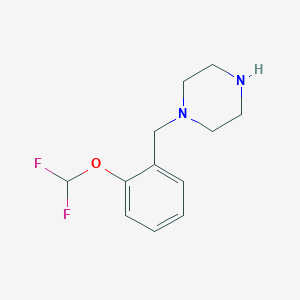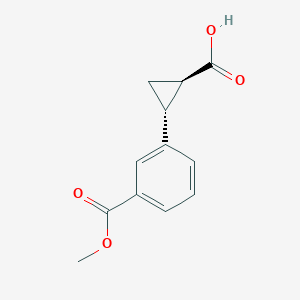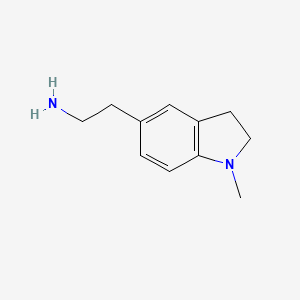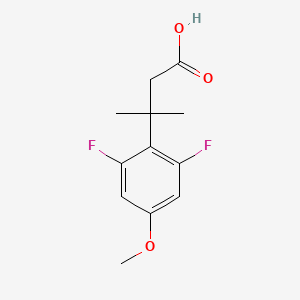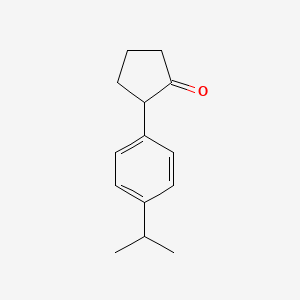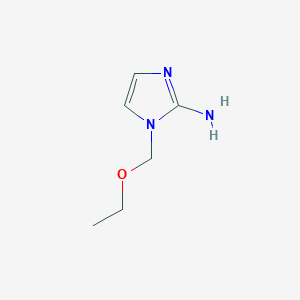
1-(ethoxymethyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)-1H-imidazol-2-amine is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by an ethoxymethyl group attached to the nitrogen atom at the first position and an amine group at the second position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole products.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or THF; low to moderate temperatures.
Substitution: Alkyl halides, amines, thiols; polar aprotic solvents; room temperature to elevated temperatures.
Major Products:
- Oxidation products include imidazole N-oxides.
- Reduction products include imidazole derivatives with reduced functional groups.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized imidazoles.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has shown that derivatives of 1-(ethoxymethyl)-1H-imidazol-2-amine exhibit antiviral and antimicrobial activities, making them potential candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(ethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Ethoxymethyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives to highlight its uniqueness:
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound has a bromine atom at the second position, which can significantly alter its reactivity and applications.
1-Methylimidazole: Lacks the ethoxymethyl group, resulting in different chemical properties and uses.
1-(Hydroxymethyl)-1H-imidazole: The hydroxymethyl group provides different reactivity compared to the ethoxymethyl group, affecting its applications in synthesis and biological activity.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3,(H2,7,8) |
Clave InChI |
SKQFACFQZZRSIU-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=CN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


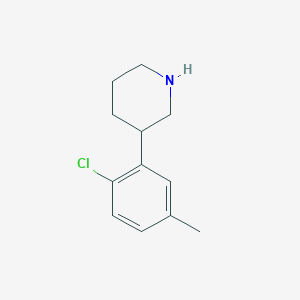

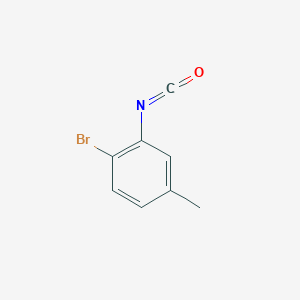
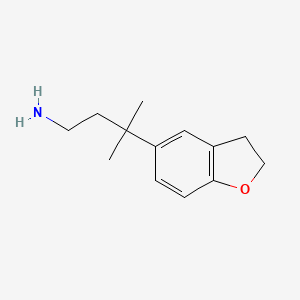
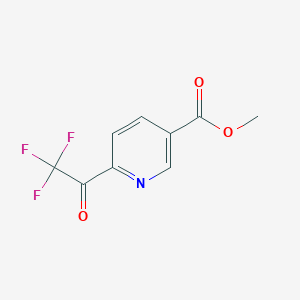
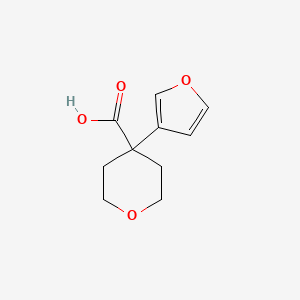
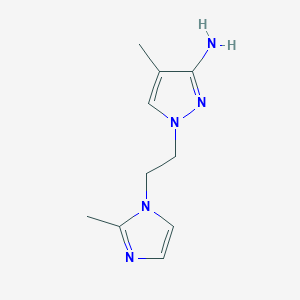

![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
